

Application Note: High-Fidelity Synthesis of *cis*-1-Iodo-2-methylcyclohexane

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Compound of Interest

Compound Name: *Cyclohexane, 1-iodo-2-methyl*

CAS No.: 35309-56-9

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Part 1: Strategic Analysis & Scientific Rationale

The Synthetic Challenge: Overcoming Markovnikov Bias

The conversion of 1-methylcyclohexene to 1-iodo-2-methylcyclohexane presents a classic regiochemical conflict. Standard electrophilic addition of hydrogen iodide (HI) is governed by Markovnikov's rule, driven by the stability of the tertiary carbocation intermediate at C1. This pathway inevitably yields 1-iodo-1-methylcyclohexane (a tertiary iodide), not the desired secondary iodide.

To access the 1-iodo-2-methylcyclohexane (the anti-Markovnikov product), one must invert the natural polarity of the double bond addition. Furthermore, radical addition of HI (unlike HBr) is thermodynamically unfavorable and synthetically unreliable.

The Solution: Hydroboration-Iodination

The only robust, high-yield protocol for this transformation is the Hydroboration-Iodination sequence developed by H.C. Brown. This two-step protocol utilizes the unique properties of organoboranes:

- Regiocontrol (Hydroboration): Boron adds to the less hindered carbon (C2), while hydrogen adds to the more substituted carbon (C1).[1] This establishes the required 1,2-substitution pattern.
- Stereocontrol (Iodinolysis): The subsequent reaction with iodine and base proceeds with inversion of configuration at the carbon bearing the boron.

Stereochemical Outcome

The reaction sequence dictates a specific stereochemical result:

- Step 1 (Syn-Addition): Hydroboration is a syn-addition.[2] The Boron and Hydrogen add to the same face of the alkene.[1][3][4][5][6][7] In 1-methylcyclohexene, the methyl group pushes the incoming borane to the opposite face.
 - Intermediate: trans-2-methylcyclohexylborane (Methyl and Boron are trans).
- Step 2 (Inversion): Iodinolysis of the C-B bond occurs with inversion.
 - Product: The Iodine ends up on the face opposite to the original Boron, which places it on the same face as the Methyl group.
 - Result: The major product is cis-1-iodo-2-methylcyclohexane.

Part 2: Experimental Protocol

Reagent Selection[8]

- Hydroborating Agent: 9-BBN (9-Borabicyclo[3.3.1]nonane) is recommended over . 9-BBN is sterically demanding, maximizing regioselectivity for the C2 position on the trisubstituted alkene (99.9% anti-Markovnikov).
- Iodination Reagents: Molecular Iodine () and Sodium Methoxide ().

Detailed Workflow

Step 1: Hydroboration[7][8][9]

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.
- Reagent Prep: Add 1-methylcyclohexene (10 mmol, 0.96 g) to the flask.
- Addition: Add 0.5 M 9-BBN in THF (11 mmol, 22 mL) via syringe.
 - Note: 9-BBN is preferred as a solid or solution. If using solid, dissolve in anhydrous THF first.
- Reaction: Stir the mixture at reflux for 2-3 hours.
 - Checkpoint: Monitor by TLC or GC to ensure consumption of the alkene. The solution should remain clear/colorless.

Step 2: Iodinolysis

- Cooling: Cool the reaction mixture to 0°C using an ice bath.
- Methanol Quench: Slowly add Methanol (3 mL) to destroy any unreacted hydride. Hydrogen gas evolution will occur; vent via a needle.
- Iodine Addition: Add solid Iodine (, 11 mmol, 2.8 g) in one portion. The solution will turn dark brown.
- Base Addition: Dropwise, add a solution of Sodium Methoxide (, 3M in MeOH, 11 mmol, ~3.7 mL).
 - Critical: Maintain temperature < 5°C during addition. The reaction is exothermic.
- Completion: Allow the mixture to warm to room temperature and stir for 1 hour. The dark iodine color should fade to a light yellow/orange.

Step 3: Workup and Purification

- Quench: Pour the mixture into a separatory funnel containing 50 mL of pentane and 30 mL of water.
- Wash: Wash the organic layer with:
 - Sat.
(Sodium Thiosulfate) to remove residual iodine (organic layer turns colorless).
 - Brine (Sat. NaCl).
- Dry & Concentrate: Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator).
 - Caution: Alkyl iodides can be light-sensitive. Minimize light exposure.
- Purification: Purify via flash column chromatography (Silica gel, 100% Pentane or Hexanes).

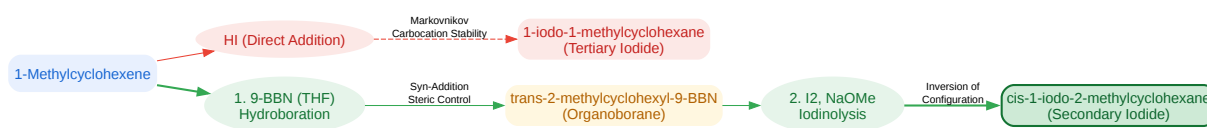
Data Summary Table

Parameter	Specification	Notes
Starting Material	1-Methylcyclohexene	Trisubstituted alkene
Reagent A	9-BBN (0.5M in THF)	High regioselectivity steric bulk
Reagent B	/	Induces migration/inversion
Major Product	cis-1-iodo-2-methylcyclohexane	Anti-Markovnikov regioisomer
Yield Target	75 - 85%	Dependent on moisture control
Key NMR Signal	4.0 - 4.2 ppm (m, 1H)	CH-I proton (distinct from tertiary)

Part 3: Mechanism & Visualization

Reaction Pathway Diagram

The following diagram illustrates the divergence between the standard Markovnikov addition and the Hydroboration-Iodination route.



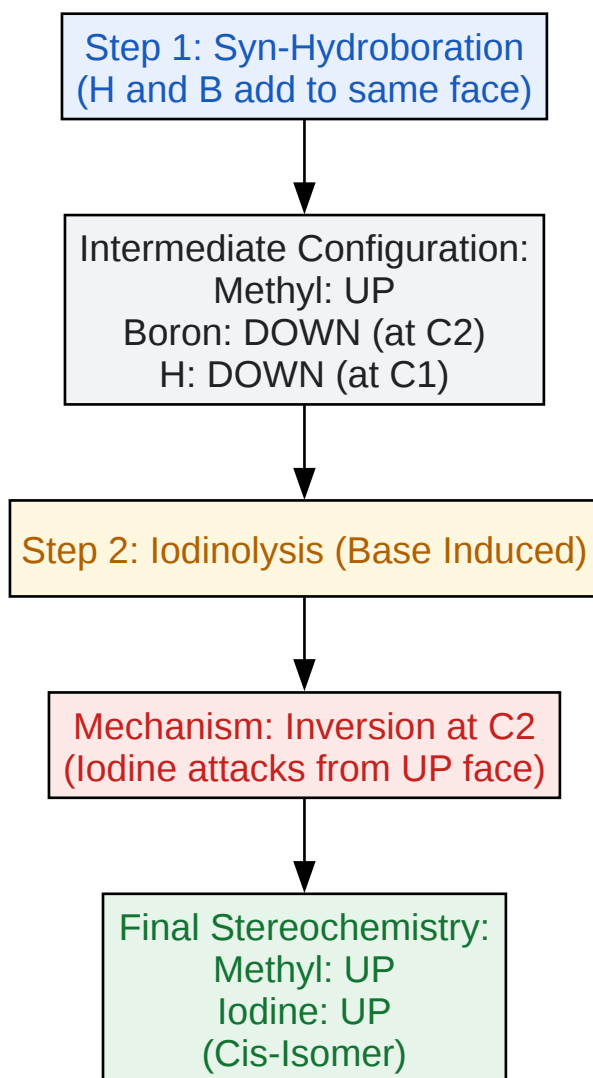
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Figure 1: Divergent synthetic pathways. The green path highlights the protocol for accessing the secondary iodide.

Stereochemical Mechanism

The inversion step is critical. The base (

) attacks the boron atom to form a borate complex. The iodine acts as an electrophile. The carbon-boron bond breaks, and the alkyl group migrates to the iodine (or iodine attacks backside), resulting in inversion.



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Figure 2: Stereochemical flow showing the origin of the cis-isomer.

Part 4: Quality Control & Troubleshooting

NMR Validation

To validate the synthesis, acquire a

NMR in

- Target Signal: Look for the methine proton at C2 (attached to Iodine). In the cis isomer, this proton is axial (if the ring flips, the average position is distinct).
- Shift: Typically appears as a multiplet around 4.0 - 4.2 ppm.
- Absence of Impurity: Ensure no singlet methyl peak at

ppm, which would indicate the tertiary iodide (Markovnikov product).

Common Failure Modes

Issue	Cause	Solution
Low Yield	Incomplete Hydroboration	Ensure reagents are dry; increase reflux time; use fresh 9-BBN.
Regio-scrambling	Isomerization of Borane	Avoid excessive heat (>70°C) before iodination. Boranes can migrate at high temps.
Incomplete Iodination	pH too low	Ensure enough NaOMe is added. The solution must be basic for the migration to occur.

References

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